![molecular formula C13H14F3N3O2 B1528574 Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate CAS No. 1346447-44-6](/img/structure/B1528574.png)
Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate
Vue d'ensemble
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (-NHCOO-) and a tert-butyl group. They are often used in organic synthesis as protecting groups for amines .
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction is commonly used to protect amines in organic synthesis .Molecular Structure Analysis
The molecular structure of tert-butyl carbamates consists of a carbamate group (-NHCOO-) and a tert-butyl group. The carbamate group is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) and an amine group (NH2) linked by an ester bond .Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions to yield the free amine and carbon dioxide . They can also react with nucleophiles at the carbonyl carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates depend on the specific compound. In general, they are stable under normal conditions and can be soluble in organic solvents .Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
The study of the title compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, highlighted its role as an example of an all-cis trisubstituted pyrrolidin-2-one. The absolute configurations of the carbon atoms in the lactam ring were determined relative to the known chirality of the L-phenylalanine fragment, demonstrating the compound's utility in stereochemical investigations (Weber, Ettmayer, Hübner, & Gstach, 1995).
In a separate study, the preparation of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters was reported, showcasing the facile synthesis of SF5-substituted pyrrole carboxylic acid esters, which are derivatives of tert-butyl-4-(pentafluorosulfanyl)pyrrole-2-carboxylic acid. This research illuminates the chemical versatility and synthetic applicability of tert-butyl carbamate derivatives in creating compounds with potential applications in material science and pharmaceutical chemistry (Dolbier & Zheng, 2009).
Another significant application involved the control of site of lithiation of 3-(aminomethyl)pyridine derivatives. Lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate, among others, with tert-butyllithium in anhydrous tetrahydrofuran demonstrated the compound's reactivity towards selective lithiation, which is crucial for the synthesis of various substituted derivatives, indicating its importance in organic synthesis strategies (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Photoredox-Catalyzed Reactions and Cascade Pathways
- A notable advancement was made in the field of photoredox catalysis, where tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was utilized as a versatile amidyl-radical precursor. This work established a novel cascade pathway for the assembly of a range of 3-aminochromones under mild conditions, showcasing the compound's role in photoredox-catalyzed aminations and its potential in synthesizing complex organic frameworks with significant biological and material applications (Wang et al., 2022).
Propriétés
IUPAC Name |
tert-butyl N-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-12(2,3)21-11(20)19-9-7-4-5-17-10(7)18-6-8(9)13(14,15)16/h4-6H,1-3H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUUJLGZZDOUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CNC2=NC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001117808 | |
| Record name | Carbamic acid, N-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001117808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346447-44-6 | |
| Record name | Carbamic acid, N-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001117808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1528491.png)
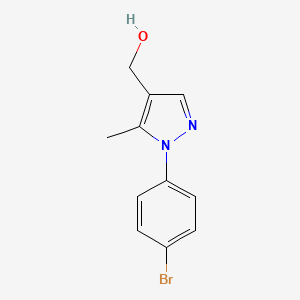



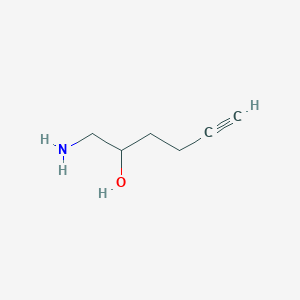


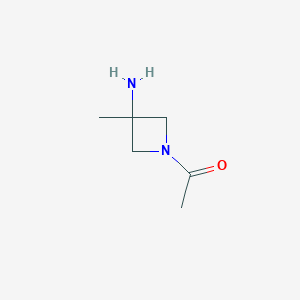
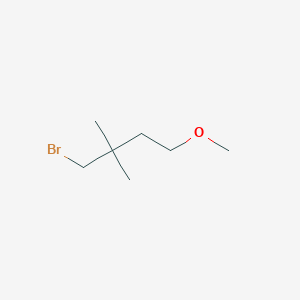
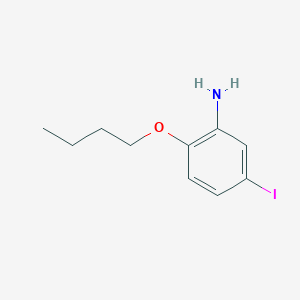
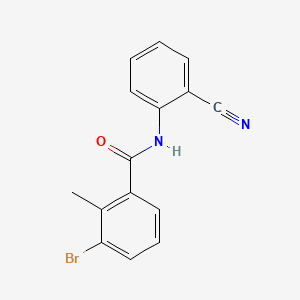

![2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528514.png)